Norlevo Mepromazine Hydrochloride
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Description
Norlevo Mepromazine Hydrochloride is a compound with the molecular formula C18H23ClN2OS . It is also known by other names such as N-Demethyllevomepromazine Hydrochloride and (2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride . It is used as an oral emergency contraceptive .
Molecular Structure Analysis
The molecular structure of Norlevo Mepromazine Hydrochloride can be represented by the following InChI string:InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1
. The molecular weight of the compound is 350.9 g/mol . Physical And Chemical Properties Analysis
Norlevo Mepromazine Hydrochloride has a molecular weight of 350.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 350.1219622 g/mol .Scientific Research Applications
Given the absence of specific information on "Norlevo Mepromazine Hydrochloride," I will provide an overview of the scientific research applications related to Mepromazine (as a representative of phenothiazines) and its potential implications in various fields based on available literature on similar compounds.
Mepromazine and Phenothiazines in Research
Neuroscience and Psychopharmacology : Phenothiazines, including Mepromazine, have been extensively studied for their antipsychotic properties. These compounds are known to block dopamine receptors in the brain, which can be useful for treating conditions like schizophrenia and bipolar disorder. Research into these drugs has provided insights into the neurotransmitter systems involved in psychiatric disorders (Girgis, Zoghbi, Javitt, & Lieberman, 2019).
Antimicrobial and Antiviral Research : Recent studies have explored the potential antiviral and antimicrobial activities of phenothiazines, suggesting that these drugs could inhibit viral replication and bacterial growth. This research avenue could lead to the development of new therapies for infectious diseases, highlighting the versatility of phenothiazines beyond their psychiatric applications (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Cancer Research : Phenothiazines have also shown promise in cancer research, with some studies indicating that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and have potential as adjuvant therapy in cancer treatment. This research suggests a potential role for phenothiazines, including compounds like Mepromazine, in oncology (Otręba & Kośmider, 2020).
properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHLCFVEORDPG-BTQNPOSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721479 |
Source
|
Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norlevo Mepromazine Hydrochloride | |
CAS RN |
61733-92-4 |
Source
|
Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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